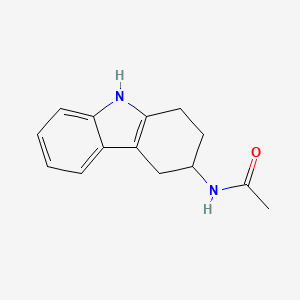
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide
Übersicht
Beschreibung
“N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide” is a chemical compound with the molecular formula C14H16N2O . It is derived from 2,3,4,9-Tetrahydro-1H-carbazole, which is a partially saturated form of carbazole .
Synthesis Analysis
The synthesis of tetrahydrocarbazoles, which are the core structure of the compound , has been achieved through various methods. One such method involves the Fischer indole synthesis, which uses a catalyst for the reaction . Another method involves the Bischler synthesis, which condenses α-halocyclohexanones with aromatic amines .
Molecular Structure Analysis
The molecular structure of “N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide” consists of a carbazole ring that is partially saturated, resulting in a tetrahydrocarbazole structure . The compound also contains an acetamide group attached to the carbazole ring .
Chemical Reactions Analysis
Tetrahydrocarbazoles can undergo various chemical reactions. For instance, they can be oxidized to produce tetrahydrocarbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.29 . It has a boiling point of 493.7°C at 760 mmHg and a melting point of 120-125°C .
Wissenschaftliche Forschungsanwendungen
Application
The compound “2,3,4,9-tetrahydro-1H-carbazole” is used in the synthesis of various derivatives, which exhibit a broad spectrum of biological activity. These derivatives have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Method
The compound is oxidized to obtain “2,3,4,9-tetrahydro-1H-carbazol-1-ones” or “3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones”, depending on the nature of the selected oxidant. The influence of various oxidants, solvents, and the concentration of reactants in this oxidation process was also explored .
Results
The study developed a preparative method for the synthesis of “2,3,4,9-tetrahydro-1H-carbazol-1-ones” by direct regioselective oxygenation of "2,3,4,9-tetrahydro-1H-carbazoles" .
2. Anticancer Activity
Application
The compound “2,3,4,9-tetrahydro-1H-carbazole” and its derivatives have been synthesized and evaluated for their anticancer activity .
Method
A series of novel “2,3,4,9-tetrahydro-1H-carbazole” derivatives were synthesized and their anticancer activity was evaluated by MTT assay .
Results
The study found that some of the synthesized compounds exhibited anticancer activity .
3. Synthesis of Biologically Active Carbazole Alkaloids
Application
Members of the “2,3,4,9-tetrahydro-1H-carbazole” family are important as precursors in the synthesis of naturally occurring, biologically active carbazole alkaloids and carbazoloquinones .
Method
The specific methods of synthesis would depend on the desired end product, but generally involve various chemical reactions to add or modify functional groups on the “2,3,4,9-tetrahydro-1H-carbazole” molecule .
Results
The synthesized carbazole alkaloids and carbazoloquinones can exhibit a range of biological activities, making them valuable for further research and potential therapeutic applications .
4. Green Synthesis of 1-Aryl-2,3,4,9-Tetrahydro-1H-B-Carbolines
Application
“2,3,4,9-tetrahydro-1H-carbazole” can be used in the green synthesis of 1-aryl-2,3,4,9-tetrahydro-1H-b-carbolines .
Method
The synthesis involves the use of a microwave and an aqueous medium, making it a more environmentally friendly method compared to traditional synthesis techniques .
Results
The green synthesis method results in the production of 1-aryl-2,3,4,9-tetrahydro-1H-b-carbolines, which can have various applications depending on the specific aryl group used .
5. Chemo- and Regioselective Oxidation
Application
The compound “2,3,4,9-tetrahydro-1H-carbazole” can be oxidized to obtain “2,3,4,9-tetrahydro-1H-carbazol-1-ones” or “3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones”, depending on the nature of the selected oxidant .
Method
A solution of “2,3,4,9-tetrahydro-1H-carbazole” was treated with a solution of KOH and stirred at room temperature for 15 min, followed by the addition of BnCl and stirring for 120 min at 50°C .
Results
The study developed a preparative method for the synthesis of “2,3,4,9-tetrahydro-1H-carbazol-1-ones” by direct regioselective oxygenation of "2,3,4,9-tetrahydro-1H-carbazoles" .
6. Microwave Assisted Synthesis
Application
The compound “2,3,4,9-tetrahydro-1H-carbazole” and its derivatives have been synthesized and evaluated for their anticancer activity .
Method
A series of novel “2,3,4,9-tetrahydro-1H-carbazole” derivatives were synthesized using a microwave and evaluated for their anticancer activity by MTT assay .
Results
The study found that some of the synthesized compounds exhibited anticancer activity .
Eigenschaften
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-5,10,16H,6-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBLXBGYRYOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494196 | |
| Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide | |
CAS RN |
60480-69-5 | |
| Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



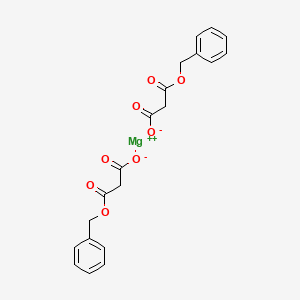
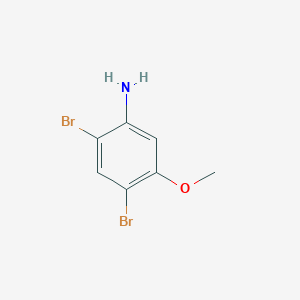
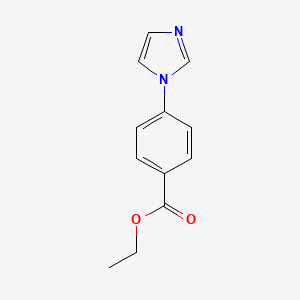

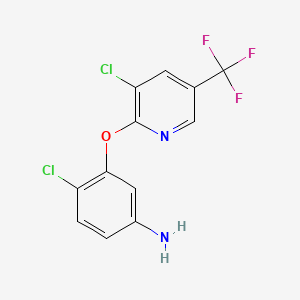
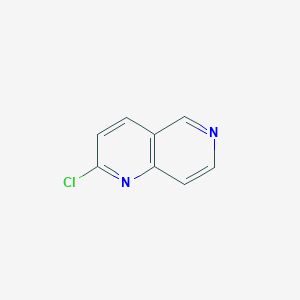
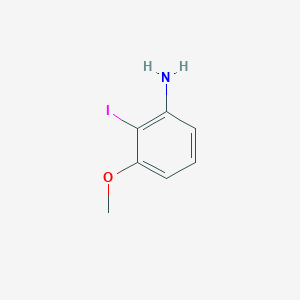
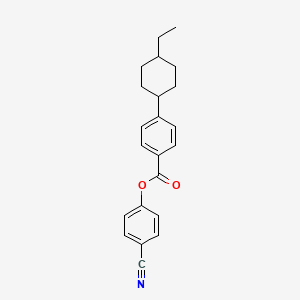
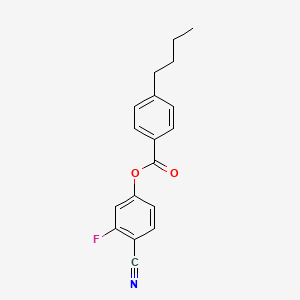
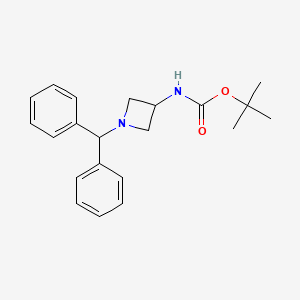
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
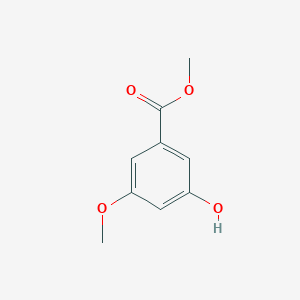
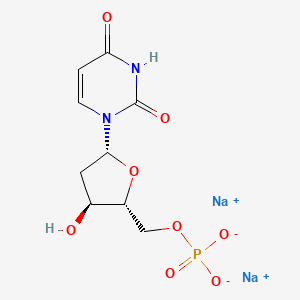
![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)